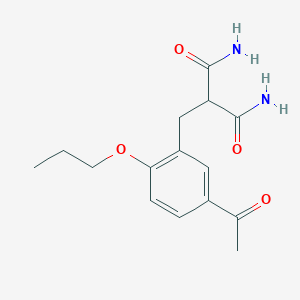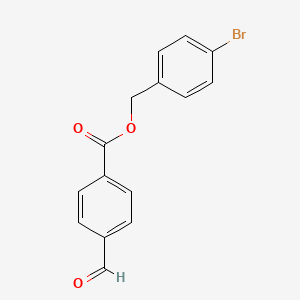
2-(5-acetyl-2-propoxybenzyl)malonamide
Descripción general
Descripción
2-(5-acetyl-2-propoxybenzyl)malonamide, also known as APMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. APMA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-(5-acetyl-2-propoxybenzyl)malonamide involves the formation of a covalent bond between the compound and the target protein or enzyme. This covalent bond induces a conformational change in the target molecule, leading to its activation or inhibition.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the activation of enzymes, the induction of protein folding, and the inhibition of protein aggregation. Additionally, this compound has been found to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(5-acetyl-2-propoxybenzyl)malonamide is its ability to activate enzymes that are otherwise inactive in their native form. Additionally, this compound has been found to induce conformational changes in proteins that are necessary for their proper folding. However, there are also limitations to the use of this compound in laboratory experiments, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the use of 2-(5-acetyl-2-propoxybenzyl)malonamide in scientific research. One potential application is in the study of protein misfolding diseases, such as Alzheimer's and Parkinson's disease. This compound may also be useful in the development of new drugs and therapies for these and other diseases. Additionally, further research is needed to explore the potential toxic effects of this compound and to develop safer handling and storage protocols.
Aplicaciones Científicas De Investigación
2-(5-acetyl-2-propoxybenzyl)malonamide has been used in various scientific research applications, including the study of enzyme kinetics, protein folding, and drug discovery. This compound has been found to be a useful tool in the study of enzyme kinetics, as it can be used to activate enzymes that are otherwise inactive in their native form. Additionally, this compound has been used in the study of protein folding, as it can induce conformational changes in proteins that are necessary for their proper folding.
Propiedades
IUPAC Name |
2-[(5-acetyl-2-propoxyphenyl)methyl]propanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-3-6-21-13-5-4-10(9(2)18)7-11(13)8-12(14(16)19)15(17)20/h4-5,7,12H,3,6,8H2,1-2H3,(H2,16,19)(H2,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITBKNMUKWVOIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)C)CC(C(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4842242.png)
![4-fluoro-N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B4842248.png)
![N-(4-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4842259.png)

![N-{2-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-chlorobenzamide](/img/structure/B4842274.png)
![5-{[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B4842282.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(butylamino)carbonyl]vinyl}-4-bromobenzamide](/img/structure/B4842311.png)
![N-1,3-benzodioxol-5-yl-2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4842318.png)

![N-(4-fluorophenyl)-2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4842330.png)
![4-[ethyl(methylsulfonyl)amino]-N-(1-methylbutyl)benzamide](/img/structure/B4842341.png)
![3,5-dimethyl-1-({5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-furyl}methyl)-4-nitro-1H-pyrazole](/img/structure/B4842347.png)
![1-[4-(3-methylphenoxy)butyl]piperidine](/img/structure/B4842350.png)